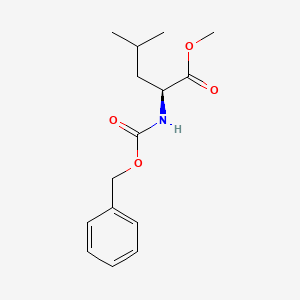

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGKPHCJHIILKF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366364 | |

| Record name | (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51021-87-5 | |

| Record name | (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Abstract

This technical guide provides a comprehensive, in-depth analysis of a robust and widely applicable synthesis pathway for (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a crucial N-protected amino acid ester derivative. Commonly referred to as N-Cbz-L-leucine methyl ester (Z-Leu-OMe), this compound is a vital building block in peptide synthesis and the development of peptidomimetics and other pharmaceutical agents. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline but also a causal explanation for experimental choices, ensuring scientific integrity and reproducibility. The guide details a two-step synthetic approach, commencing with the esterification of L-leucine to its corresponding methyl ester hydrochloride, followed by the N-protection of the amino group using benzyl chloroformate.

Introduction and Strategic Overview

This compound (N-Cbz-L-leucine methyl ester) is a derivative of the essential amino acid L-leucine, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the amine and a methyl ester on the carboxylic acid. This strategic protection is fundamental in peptide chemistry, allowing for the sequential and controlled formation of peptide bonds by preventing unwanted side reactions at the N-terminus and C-terminus.

The synthesis pathway detailed herein is predicated on a logical two-step sequence that prioritizes yield, purity, and operational simplicity:

-

Esterification of L-Leucine: The initial step involves the conversion of the carboxylic acid moiety of L-leucine into a methyl ester. This is a critical maneuver to prevent the carboxyl group from reacting in the subsequent N-protection step. The product of this stage is L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl).

-

N-protection with Benzyl Chloroformate: The second step introduces the benzyloxycarbonyl (Cbz) protecting group to the primary amine of L-leucine methyl ester. This is achieved through a nucleophilic acyl substitution reaction with benzyl chloroformate (Cbz-Cl).

This pathway is favored for its high efficiency and the relative stability of the intermediates and the final product.

Synthesis Pathway Visualization

The overall synthetic transformation can be visualized as a two-step process, starting from the readily available L-leucine.

An In-depth Technical Guide to (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide offers a comprehensive technical overview of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a key building block in synthetic organic and medicinal chemistry. We will delve into its chemical properties, synthesis, and applications, providing field-proven insights to support your research and development endeavors.

Introduction: A Versatile Tool in Synthesis

This compound, also known as N-Cbz-L-leucine methyl ester, is a derivative of the essential amino acid L-leucine. The strategic protection of the amine functionality with a benzyloxycarbonyl (Cbz or Z) group and the esterification of the carboxylic acid as a methyl ester render it a highly valuable intermediate in multi-step organic synthesis, particularly in peptide chemistry.[] The Cbz group provides robust protection under various reaction conditions and can be readily removed by catalytic hydrogenolysis, offering a clean and efficient deprotection step.[2] The methyl ester protects the carboxylic acid and can be hydrolyzed under basic conditions. This orthogonal protection scheme allows for selective manipulation of either terminus of the leucine scaffold, making it an indispensable tool for the controlled assembly of complex peptides and other bioactive molecules.[]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in the laboratory.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₁NO₄ | [4][5] |

| Molecular Weight | 279.33 g/mol | [4] |

| CAS Number | 51021-87-5 | [4][6] |

| Appearance | White to off-white solid or oil | [7] |

| Purity | Typically ≥97% | [4] |

Note: The physical state as a solid or oil can depend on the purity and the specific crystalline form.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected characteristic signals in various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Expected chemical shifts (δ) are approximately:

-

7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

-

5.10 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyloxycarbonyl group.

-

4.30-4.40 ppm (m, 1H): The α-proton of the leucine backbone.

-

3.70 ppm (s, 3H): Methyl protons (-OCH₃) of the ester group.

-

1.50-1.70 ppm (m, 3H): Protons of the isobutyl side chain (-CH₂-CH-).

-

0.90-1.00 ppm (d, 6H): Diastereotopic methyl protons of the isobutyl side chain.[8][9]

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Approximate chemical shifts (δ) are:

-

173-174 ppm: Carbonyl carbon of the methyl ester.

-

156-157 ppm: Carbonyl carbon of the carbamate (Cbz group).

-

136-137 ppm: Quaternary aromatic carbon of the benzyl group.

-

127-129 ppm: Aromatic carbons of the benzyl group.

-

66-67 ppm: Methylene carbon of the benzyloxycarbonyl group.

-

52-53 ppm: α-carbon of the leucine backbone.

-

51-52 ppm: Methyl carbon of the ester group.

-

40-42 ppm: Methylene carbon of the isobutyl side chain.

-

24-25 ppm: Methine carbon of the isobutyl side chain.

-

21-23 ppm: Methyl carbons of the isobutyl side chain.[10][11][12][13]

-

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

-

~3300 cm⁻¹ (N-H stretch): Amide N-H stretching.

-

~3030 cm⁻¹ (C-H stretch, aromatic): Aromatic C-H stretching.

-

~2960 cm⁻¹ (C-H stretch, aliphatic): Aliphatic C-H stretching.

-

~1740 cm⁻¹ (C=O stretch, ester): Strong absorption from the ester carbonyl.

-

~1715 cm⁻¹ (C=O stretch, carbamate): Strong absorption from the carbamate carbonyl.

-

~1500-1600 cm⁻¹ (C=C stretch, aromatic): Aromatic ring skeletal vibrations.

-

~1250 cm⁻¹ (C-O stretch): C-O stretching of the ester and carbamate groups.[14][15]

2.2.3. Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ or, more commonly, protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. Characteristic fragmentation patterns would involve the loss of the benzyl group, the methoxy group, and cleavage of the amino acid side chain.[16][17][18]

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is a standard procedure in organic chemistry, typically involving the protection of L-leucine followed by esterification.

Synthetic Protocol

A common and reliable method for the synthesis involves a two-step process starting from L-leucine.

Step 1: N-Protection of L-Leucine

-

Dissolve L-leucine in an aqueous solution of sodium carbonate or sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. Maintain the pH of the reaction mixture between 8 and 10.[19]

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the N-Cbz-L-leucine.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Esterification of N-Cbz-L-Leucine

-

Suspend the dried N-Cbz-L-leucine in methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) or use another standard esterification method such as Fischer esterification with a catalytic amount of sulfuric acid.

-

Stir the reaction at room temperature until the starting material is fully consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Purification Workflow

Purification is typically achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The pure fractions are then combined and the solvent is evaporated to yield this compound as a clear oil or a white solid.

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

The primary application of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Peptide Synthesis

This compound is a cornerstone in the solution-phase synthesis of peptides.[20][21][22] The protected nature of the molecule allows for its coupling with other amino acids or peptide fragments in a controlled manner. A typical peptide coupling reaction would involve the activation of the carboxylic acid of another N-protected amino acid, followed by reaction with the free amine of deprotected this compound (after removal of the Cbz group).

Caption: A simplified diagram illustrating the role of the deprotected leucine ester in a peptide coupling reaction.

Intermediate in Drug Synthesis

This compound and its derivatives are key intermediates in the synthesis of several therapeutic agents. For instance, it has been utilized in the synthesis of intermediates for antiviral drugs and other complex bioactive molecules.[23] The chirality of the molecule is often crucial for the biological activity of the final drug product, making this enantiomerically pure building block highly valuable.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of this compound and to ensure laboratory safety.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[24][25]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended to prevent degradation.

-

Safety: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, it should be handled with the care afforded to all laboratory chemicals. In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[24][25]

Conclusion

This compound is a fundamentally important molecule for chemists engaged in the synthesis of peptides and pharmaceuticals. Its well-defined chemical properties and the versatility of its protecting groups make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, will empower researchers to utilize this compound to its full potential in their scientific pursuits.

References

-

Chemsrc. L-Leucine, N-benzoyl-,methyl ester | CAS#:3005-60-5. [Link]

-

PrepChem.com. Synthesis of N-benzyloxycarbonyl-L-seryl-L-tyrosylglycyl-L-leucine methyl ester. [Link]

-

ChemUniverse. This compound. [Link]

-

PubChem. This compound. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001645). [Link]

-

PrepChem.com. Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. [Link]

-

NIST. l-Leucine, N-caproyl-, methyl ester. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001645). [Link]

-

PubChem. L-Valine. [Link]

-

PMC. N-methyl-l-leucyl}-N-methyl-l-leucine benzyl ester. [Link]

-

Organic-Chemistry.org. Cbz-Protected Amino Groups. [Link]

-

University of California, Los Angeles. Chemical shifts. [Link]

-

Organic Syntheses. 10 - Organic Syntheses Procedure. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000172). [Link]

-

Adooq Bioscience. (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. [Link]

-

Biocompare. (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid from MedChemExpress. [Link]

-

MCE. (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. [Link]

-

RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. [Link]

-

SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

J&K Scientific. L-Leucine benzyl ester toluene-4-sulfonate, 98%. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

PubChem. (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. [Link]

-

Compound Interest. a guide to 13c nmr chemical shift values. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

SpectraBase. L-leuc yl]-L-isoleucyl]-, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

Cheméo. l-Leucine, N-allyloxycarbonyl-N-methyl-, propyl ester. [Link]

-

ResearchGate. (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

-

SpectraBase. L-leucine methyl ester hydrochloride. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. [Link]

-

RSC Publishing. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. [Link]

Sources

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. This compound [P95311] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 5. This compound | C15H21NO4 | CID 2063832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Z-LEU-OME | 51021-87-5 [chemicalbook.com]

- 7. (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanam… [cymitquimica.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. hmdb.ca [hmdb.ca]

- 11. compoundchem.com [compoundchem.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. eng.uc.edu [eng.uc.edu]

- 16. l-Leucine, N-caproyl-, methyl ester [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 20. prepchem.com [prepchem.com]

- 21. prepchem.com [prepchem.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. N-{N-[N-(1,1-Dimethylethoxycarbonyl)-l-leucyl]-N-methyl-l-leucyl}-N-methyl-l-leucine benzyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fishersci.co.uk [fishersci.co.uk]

- 25. sigmaaldrich.com [sigmaaldrich.com]

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate structural analysis

An In-depth Technical Guide to the Structural Analysis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Introduction

This compound, also known as Cbz-L-Leucine methyl ester, is a pivotal intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis and drug development. The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, serves as a crucial amine protecting group, preventing the undesired polymerization of amino acids during peptide bond formation.[1] The methyl ester protects the carboxylic acid functionality. Given its role as a fundamental building block, rigorous verification of its structural integrity—including chemical structure, purity, and stereochemistry—is paramount to ensure the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

This technical guide provides a comprehensive framework for the structural analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice. We will explore a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC) to create a self-validating system for complete structural characterization.

Physicochemical Properties

A foundational step in any analysis is understanding the basic physicochemical properties of the target molecule. These parameters are essential for sample handling, solvent selection, and interpretation of analytical data.

| Property | Value | Source |

| CAS Number | 51021-87-5 | [2] |

| Molecular Formula | C₁₅H₂₁NO₄ | [2] |

| Molecular Weight | 279.33 g/mol | [2] |

| Appearance | White to light yellow solid | [3] |

| Purity | Typically ≥97% | [2] |

Core Analytical Techniques for Structural Elucidation

A single analytical technique is rarely sufficient for unambiguous structural confirmation. The following sections detail an integrated approach where each method provides a unique and complementary piece of the structural puzzle.

Caption: Chemical structure of the target compound.

Predicted Mass Spectrometry Data (ESI+)

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 280.1543 | ~280.15 | Protonated molecule |

| [M+Na]⁺ | 302.1363 | ~302.14 | Sodium adduct |

| Characteristic Fragments | |||

| [M-OCH₃+H]⁺ | 248.1281 | ~248.13 | Loss of methoxy group |

| [M-COOCH₃+H]⁺ | 220.1332 | ~220.13 | Loss of methyl ester group |

| [C₈H₉O₂]⁺ | 137.0597 | ~137.06 | Benzyloxycarbonyl fragment |

| [C₇H₇]⁺ | 91.0542 | ~91.05 | Tropylium ion (from benzyl group) |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Scan: Acquire the full scan mass spectrum in positive ion mode over a range of m/z 50-500.

-

MS/MS Analysis (Optional): Select the [M+H]⁺ ion (m/z ~280.15) for collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Data Analysis: Compare the observed accurate mass of the molecular ion with the calculated theoretical mass. Analyze the fragmentation pattern to confirm the presence of key structural motifs like the Cbz group and methyl ester.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint.

Expertise & Rationale: The key functional groups in Cbz-L-Leucine methyl ester are the carbamate and the ester. The ester C=O stretch typically appears at a higher wavenumber (~1740 cm⁻¹) than the carbamate C=O stretch (~1700 cm⁻¹). [4]The N-H stretch of the carbamate and the C-O stretches of both the ester and carbamate moieties are also expected to be prominent. [5][6] Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3300 | Medium | N-H | Stretch (Carbamate) |

| 3030-3100 | Medium-Weak | C-H | Aromatic Stretch |

| 2850-2960 | Medium | C-H | Aliphatic Stretch |

| ~1740 | Strong | C=O | Ester Stretch |

| ~1700 | Strong | C=O | Carbamate Stretch (Amide I) |

| ~1520 | Strong | N-H | Bend (Amide II) |

| 1200-1250 | Strong | C-O | Ester/Carbamate Stretch |

| ~1100 | Strong | C-O | Ester/Carbamate Stretch |

Experimental Protocol: FTIR

-

Sample Preparation (KBr Pellet): Mix ~1-2 mg of the sample with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Background Scan: Place the KBr pellet holder (or nothing for an attenuated total reflectance (ATR) setup) in the spectrometer and run a background scan.

-

Sample Scan: Place the sample pellet (or apply the solid sample to the ATR crystal) in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR, MS, and FTIR confirm the chemical structure, they do not distinguish between enantiomers. Chiral HPLC is the gold standard for confirming the stereochemical purity of the compound, ensuring that it is the desired (S)-enantiomer and quantifying any (R)-enantiomer present as an impurity.

Expertise & Rationale: The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times. Polysaccharide-based CSPs are highly effective for the separation of N-protected amino acid derivatives. [7][8]A mobile phase of hexane and isopropanol is common for normal-phase chiral separations, offering good selectivity. The ratio is optimized to achieve baseline separation with reasonable retention times. UV detection is suitable due to the aromatic Cbz group.

Experimental Protocol: Chiral HPLC

-

System: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized for the specific column.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Prepare a standard of the racemic mixture if available to confirm the elution order.

-

Injection & Analysis: Inject 10 µL of the sample solution. Record the chromatogram and determine the retention times for the (S) and any potential (R) enantiomers.

-

Quantification: Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100. The purity should be >99% ee for high-quality material.

Conclusion

The structural analysis of this compound requires a multi-faceted, orthogonal approach. NMR spectroscopy serves as the primary tool for elucidating the molecular framework and connectivity. Mass spectrometry validates the molecular weight and elemental composition while providing corroborating structural data through fragmentation analysis. FTIR spectroscopy offers a rapid confirmation of the requisite functional groups. Finally, chiral HPLC provides the critical, non-negotiable confirmation of enantiomeric purity. By integrating these techniques, researchers and quality control professionals can establish a robust, self-validating system to ensure the identity, purity, and stereochemical integrity of this essential synthetic building block, thereby guaranteeing the reliability of downstream applications in research and drug development.

References

-

Rizzi, L., et al. (2007). A novel procedure for the deprotection of the carboxyl group of amino acid methyl esters. ResearchGate. [Link]

-

Tzouras, M., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molbank, 2020(4), M1171. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

Beaulieu, E. D., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. ACS Omega, 7(18), 15993–15998. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

ResearchGate. FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Gross, J. H. (2011). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

-

Frank, H., et al. (2006). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH National Center for Biotechnology Information. [Link]

-

The Organic Chemistry Tutor. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. YouTube. [Link]

-

Piras, H., et al. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry, 86(12), 8248–8260. [Link]

- Google Patents. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

-

Johnson, C. J., et al. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. The Journal of Physical Chemistry Letters. [Link]

-

Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-204. [Link]

-

ChemUniverse. This compound. [Link]

-

NIST. Butyl carbamate. NIST Chemistry WebBook. [Link]

-

PubChem. (2R,4S)-2-methyl-4-((2-methylpropan-2-yl)oxycarbonylamino)-5-(4-phenylphenyl)pentanoic acid. [Link]

-

Organic Syntheses. (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). [Link]

-

The Good Scents Company. 4-methyl-2-pentanol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [P95311] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. youtube.com [youtube.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

An In-Depth Technical Guide to (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate: A Key Intermediate in Modern Peptide Synthesis

This guide provides a comprehensive technical overview of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a critical building block in synthetic organic chemistry. Rather than possessing a direct pharmacological mechanism of action, the significance of this molecule lies in its instrumental role as a protected amino acid derivative for the controlled, stepwise synthesis of peptides. We will explore the strategic importance of its constituent protecting groups, its synthesis, and its application in the construction of peptide chains that are foundational to numerous therapeutic agents.

Introduction: The Architectural Logic of a Protected Amino Acid

This compound is a derivative of the natural amino acid L-leucine.[1][2][3][4][5] Its structure is strategically modified with two key protecting groups: the benzyloxycarbonyl (Cbz or Z) group at the amino terminus and a methyl ester at the carboxy terminus. This dual protection is fundamental to its function in peptide synthesis, preventing the uncontrolled polymerization and side reactions that would otherwise occur with unprotected amino acids.[6][7][8] The precise stereochemistry, denoted by the "(S)" configuration, is crucial for synthesizing biologically active peptides.

The primary utility of this compound is not as a bioactive agent itself, but as a stable, versatile intermediate for the assembly of complex peptide structures.[9][10] These peptides, in turn, are investigated for a wide range of therapeutic applications, including as antiviral agents.[11]

Physicochemical Properties

| Property | Value |

| CAS Number | 51021-87-5[12][13] |

| Molecular Formula | C₁₅H₂₁NO₄[12] |

| Molecular Weight | 279.33 g/mol [12] |

| Appearance | Typically a solid[14] |

| Purity | Commonly available at ≥97%[12] |

The Core Mechanism: The Role of Protecting Groups in Peptide Synthesis

The "mechanism of action" of this compound is its function within a synthetic chemical workflow. To form a specific peptide sequence, such as Leucyl-Alanine, the reactive amino and carboxyl groups must be selectively masked and unmasked to direct the formation of the desired amide bond.[15]

-

Amino Group Protection (N-terminus): The amino group of L-leucine is protected by the benzyloxycarbonyl (Cbz) group. This group is introduced by reacting the amino acid with benzyl chloroformate. The Cbz group is stable under a variety of reaction conditions but can be selectively removed under mild conditions by catalytic hydrogenolysis, which preserves other sensitive functionalities within the peptide.[16]

-

Carboxyl Group Protection (C-terminus): The carboxyl group is protected as a methyl ester . This is typically achieved through esterification with methanol in the presence of an acid catalyst. The methyl ester is stable during the coupling of the N-terminus but can be cleaved by saponification (hydrolysis with a base like NaOH) to reveal the free carboxylic acid for subsequent coupling reactions.[15][17]

The strategic use of these orthogonal protecting groups—one removed by reduction, the other by hydrolysis—is a cornerstone of solution-phase peptide synthesis, allowing for the controlled, directional elongation of the peptide chain.[7][16]

Diagram of the Protected Amino Acid

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

- 5. (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid | 氨基酸衍生物 | MCE [medchemexpress.cn]

- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. biosynth.com [biosynth.com]

- 8. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Amino Acid and Peptide-Based Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound [P95311] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 13. jk-sci.com [jk-sci.com]

- 14. (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanam… [cymitquimica.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Guide to (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

This technical guide provides an in-depth analysis of the spectroscopic properties of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a key intermediate in synthetic organic chemistry and drug discovery. The structural elucidation of this N-protected amino acid ester is paramount for quality control and reaction monitoring. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of the spectra and the underlying principles that govern the experimental outcomes.

Introduction

This compound, also known as N-Cbz-L-leucine methyl ester, is a derivative of the amino acid L-leucine. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group on the amine and the esterification of the carboxylic acid are common strategies in peptide synthesis to control reactivity during coupling reactions. Accurate and comprehensive spectroscopic characterization is essential to confirm the identity and purity of the compound. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for this compound in a non-polar solvent like CDCl₃ are summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (Phenyl) |

| ~5.10 | s | 2H | -O-CH₂ -Ph |

| ~5.05 | d | 1H | NH |

| ~4.35 | m | 1H | α-CH |

| ~3.70 | s | 3H | -OCH₃ |

| ~1.65 | m | 1H | γ-CH |

| ~1.50 | m | 2H | β-CH₂ |

| ~0.90 | d | 6H | δ-CH₃ |

Interpretation and Experimental Considerations:

-

Aromatic Protons (7.35 ppm): The five protons of the phenyl ring of the Cbz group are expected to appear as a complex multiplet in the aromatic region.

-

Benzylic Protons (5.10 ppm): The two benzylic protons are diastereotopic due to the chiral center at the α-carbon. However, they often appear as a singlet, especially at lower field strengths. At higher field strengths, they may resolve into a pair of doublets.

-

Amide Proton (5.05 ppm): The amide proton typically appears as a doublet due to coupling with the α-proton. Its chemical shift can be concentration-dependent and it can be exchanged with D₂O.

-

α-Proton (4.35 ppm): This proton is coupled to the amide proton and the β-protons, resulting in a multiplet.

-

Methyl Ester Protons (3.70 ppm): The three protons of the methyl ester group appear as a sharp singlet.

-

Leucine Side Chain Protons (1.65 - 0.90 ppm): The protons of the isobutyl side chain appear in the aliphatic region. The two diastereotopic methyl groups (δ-protons) often appear as a doublet of doublets or two distinct doublets.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | C =O (Ester) |

| ~156.0 | C =O (Carbamate) |

| ~136.5 | Ar-C (ipso-Phenyl) |

| ~128.5 | Ar-C H (Phenyl) |

| ~128.0 | Ar-C H (Phenyl) |

| ~127.8 | Ar-C H (Phenyl) |

| ~67.0 | -O-C H₂-Ph |

| ~53.0 | α-C H |

| ~52.0 | -OC H₃ |

| ~41.5 | β-C H₂ |

| ~25.0 | γ-C H |

| ~22.5 | δ-C H₃ |

| ~22.0 | δ-C H₃ |

Interpretation and Experimental Considerations:

-

Carbonyl Carbons: The ester and carbamate carbonyl carbons are the most downfield signals.

-

Aromatic Carbons: The aromatic carbons of the phenyl ring appear in the 127-137 ppm region. The ipso-carbon (attached to the benzylic group) is typically less intense.

-

Aliphatic Carbons: The carbons of the leucine and methyl ester moieties appear in the upfield region. The two diastereotopic δ-methyl carbons may have slightly different chemical shifts.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (or more)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Medium, Sharp | N-H Stretch (Amide) |

| ~3030 | Medium | C-H Stretch (Aromatic) |

| ~2960-2870 | Strong | C-H Stretch (Aliphatic) |

| ~1745 | Strong, Sharp | C=O Stretch (Ester) |

| ~1715 | Strong, Sharp | C=O Stretch (Carbamate) |

| ~1520 | Strong | N-H Bend (Amide II) |

| ~1250 | Strong | C-O Stretch (Ester and Carbamate) |

| ~740 and ~700 | Strong | C-H Bend (Monosubstituted Benzene) |

Interpretation and Experimental Considerations:

-

N-H Stretch: The presence of a sharp band around 3330 cm⁻¹ is characteristic of a secondary amide N-H bond.

-

C=O Stretches: Two distinct and strong carbonyl absorption bands are expected for the ester and the carbamate functional groups. The ester carbonyl typically appears at a slightly higher wavenumber.

-

Amide II Band: The strong band around 1520 cm⁻¹ is characteristic of the N-H bending and C-N stretching vibrations in a secondary amide.

-

Aromatic C-H Bends: The bands in the 700-750 cm⁻¹ region are indicative of a monosubstituted benzene ring.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the neat oil or a thin film of the compound on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: Perform a background correction and ATR correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Molecular Ion:

-

[M]⁺˙: m/z = 279.1471 (for C₁₅H₂₁NO₄)

-

[M+H]⁺: m/z = 280.1543

-

[M+Na]⁺: m/z = 302.1363

Predicted Fragmentation Pathway:

The fragmentation of this compound in an electron ionization (EI) or electrospray ionization (ESI) source is expected to proceed through several key pathways.

An In-depth Technical Guide to (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate (Z-L-Leu-OMe)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Z-L-Leu-OMe in Peptide Synthesis

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, commonly referred to in scientific literature as Z-L-Leucine methyl ester (Z-L-Leu-OMe), is a pivotal amino acid derivative in the field of synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. Its unique structural features—a benzyloxycarbonyl (Z or Cbz) protecting group on the amine and a methyl ester on the carboxyl group of the L-leucine backbone—render it an invaluable building block for the controlled, stepwise assembly of complex peptide chains. This guide provides a comprehensive technical overview of Z-L-Leu-OMe, from its fundamental properties and synthesis to its practical applications and safety considerations, designed to equip researchers and drug development professionals with the critical knowledge for its effective utilization.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. Z-L-Leu-OMe is uniquely identified by its CAS number.

| Identifier | Value |

| CAS Number | 51021-87-5[1] |

| Molecular Formula | C₁₅H₂₁NO₄[1] |

| Molecular Weight | 279.33 g/mol [1] |

| Synonyms | Z-L-Leu-OMe, (S)-Z-2-amino-4-methyl-pentanoic acid methyl ester, N-Benzyloxycarbonyl-L-leucine methyl ester |

Physicochemical Data:

| Property | Value | Source |

| Purity | Typically ≥97% | [1] |

| Melting Point | 80°-82° C | [2] |

| Optical Rotation ([α]D) | -5.3° (c=2.06 in methanol) | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide. |

Synthesis of Z-L-Leu-OMe: A Two-Step Strategic Approach

The synthesis of this compound is a well-established two-step process that involves the protection of the amino group of L-leucine followed by the esterification of the carboxylic acid. This sequence is crucial to prevent unwanted side reactions and ensure the desired product is obtained with high purity.

Step 1: N-Protection of L-Leucine with Benzyloxycarbonyl Chloride (Z-Cl)

The initial step focuses on the protection of the nucleophilic amino group of L-leucine to prevent its participation in the subsequent esterification reaction. The benzyloxycarbonyl (Z or Cbz) group is a classic and robust protecting group for amines, introduced by reacting L-leucine with benzyl chloroformate (also known as benzyloxycarbonyl chloride or Z-Cl) under basic conditions.

Reaction:

L-Leucine + Benzyl Chloroformate → N-Benzyloxycarbonyl-L-leucine (Z-L-Leu-OH)

Experimental Protocol: Synthesis of N-Benzyloxycarbonyl-L-leucine

-

Dissolution: Dissolve L-leucine in an aqueous solution of sodium hydroxide (e.g., 2M NaOH) in a reaction vessel equipped with a stirrer and cooled in an ice bath. The basic conditions deprotonate the amino group, enhancing its nucleophilicity.

-

Addition of Z-Cl: Slowly and concurrently add benzyl chloroformate and an additional equivalent of sodium hydroxide solution to the reaction mixture while maintaining a low temperature (0-5 °C) and vigorous stirring. The simultaneous addition of base is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted amine.

-

Reaction Monitoring: Allow the reaction to proceed for a few hours at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate. Subsequently, acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylate, causing the N-protected amino acid to precipitate.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude N-Benzyloxycarbonyl-L-leucine can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Step 2: Esterification of N-Benzyloxycarbonyl-L-leucine

With the amino group protected, the carboxylic acid of Z-L-Leu-OH is converted to its methyl ester. A common and efficient method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid.[3] Alternatively, reagents like trimethylchlorosilane in methanol can be employed for a milder esterification.[4]

Reaction:

N-Benzyloxycarbonyl-L-leucine + Methanol --(H⁺ catalyst)--> this compound

Experimental Protocol: Synthesis of Z-L-Leu-OMe

-

Reaction Setup: Suspend N-Benzyloxycarbonyl-L-leucine in an excess of dry methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling dry hydrogen chloride gas through the solution. Alternatively, add trimethylchlorosilane dropwise to the methanolic suspension at room temperature.[4]

-

Reaction Conditions: Reflux the reaction mixture for several hours.[3] The reaction progress can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, concentrate the mixture under reduced pressure to remove the excess methanol. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as isopropyl ether to obtain pure this compound as a crystalline solid.[2]

Workflow of Z-L-Leu-OMe Synthesis

Caption: Synthetic pathway for Z-L-Leu-OMe.

Applications in Peptide Synthesis and Drug Development

This compound is a cornerstone in solution-phase peptide synthesis and is also utilized in fragment condensation strategies for solid-phase peptide synthesis.[5] The methyl ester protection of the C-terminus allows for the selective activation of the N-terminal amino group of another amino acid for coupling, preventing self-polymerization.

Key Roles in Peptide Synthesis:

-

C-Terminal Protection: The methyl ester serves as a simple and effective protecting group for the carboxylic acid of leucine. This allows the free amino group of Z-L-Leu-OMe (after deprotection of the Z group) to act as a nucleophile in a peptide coupling reaction.

-

Dipeptide and Polypeptide Synthesis: It is a common starting material for the synthesis of dipeptides. For instance, after the removal of the Z group, the resulting L-leucine methyl ester can be coupled with another N-protected amino acid to form a dipeptide. This process can be iterated to build longer peptide chains.[6]

-

Increased Hydrophobicity: The presence of the methyl ester at the C-terminus increases the hydrophobicity of the peptide, which can enhance its membrane permeability, a desirable characteristic for certain therapeutic peptides.[7]

Illustrative Application: Synthesis of a Protected Dipeptide

A practical example is the synthesis of Nα-Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. In this case, Nα-benzyloxycarbonyl-D-leucine is coupled with L-leucine methyl ester hydrochloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[2]

Logical Flow of Z-L-Leu-OMe in Dipeptide Synthesis

Caption: Role of Z-L-Leu-OMe in peptide coupling.

Spectroscopic Characterization

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

-

Aromatic Protons: A multiplet around 7.3-7.4 ppm corresponding to the five protons of the phenyl group in the benzyloxycarbonyl moiety.

-

Benzyl Protons: A singlet around 5.1 ppm for the two protons of the -CH₂- group in the benzyloxycarbonyl moiety.

-

Amide Proton: A doublet around 5.0-5.5 ppm for the NH proton, which will couple with the adjacent α-proton.

-

α-Proton: A multiplet around 4.2-4.4 ppm for the proton on the α-carbon of the leucine residue.

-

Methyl Ester Protons: A singlet around 3.7 ppm for the three protons of the -OCH₃ group.

-

Leucine Side Chain Protons: Multiplets in the range of 0.8-1.8 ppm for the protons of the isobutyl side chain.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

-

Carbonyl Carbons: Peaks around 173 ppm for the ester carbonyl and 156 ppm for the carbamate carbonyl.

-

Aromatic Carbons: Signals in the region of 127-136 ppm for the carbons of the phenyl ring.

-

Benzyl Carbon: A peak around 67 ppm for the -CH₂- carbon of the benzyloxycarbonyl group.

-

α-Carbon: A signal around 53 ppm for the α-carbon of the leucine residue.

-

Methyl Ester Carbon: A peak around 52 ppm for the -OCH₃ carbon.

-

Leucine Side Chain Carbons: Signals in the aliphatic region (around 22-41 ppm) for the carbons of the isobutyl group.

Expected IR (Infrared) Spectroscopy Data:

-

N-H Stretching: A peak around 3300 cm⁻¹.

-

C=O Stretching: Strong absorptions around 1740 cm⁻¹ (ester carbonyl) and 1690 cm⁻¹ (carbamate carbonyl).

-

C-O Stretching: Bands in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 279.33. Fragmentation patterns would likely show losses of the methyl ester group, the benzyloxycarbonyl group, and fragments of the leucine side chain.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, general guidelines for handling similar N-protected amino acid esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids or bases.[9]

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[8]

-

In case of skin contact: Wash off with soap and plenty of water.[8]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[8]

-

If swallowed: Do not induce vomiting. Rinse mouth with water and consult a physician.[8]

-

Conclusion

This compound (CAS No. 51021-87-5) is a fundamentally important and versatile building block in the synthesis of peptides. Its well-defined structure and the strategic placement of protecting groups allow for controlled and efficient peptide bond formation. A thorough understanding of its synthesis, physicochemical properties, and handling requirements, as outlined in this guide, is essential for its successful application in research and development, ultimately contributing to advancements in medicinal chemistry and the creation of novel peptide-based therapeutics.

References

- PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyl-L-seryl-L-tyrosylglycyl-L-leucine methyl ester.

- PrepChem. (n.d.). Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester.

- Organic Syntheses Procedure. (n.d.).

- 4 Synthesis of Peptides. (n.d.).

- Molecules. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.

- SAFETY D

- Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.

- SpectraBase. (n.d.). L-leucine methyl ester hydrochloride.

- J&K Scientific LLC. (n.d.). N-Cbz-L-leucine methyl ester | 51021-87-5.

- BenchChem. (n.d.). Application Notes: The Role of Methyl (tert-butoxycarbonyl)

- Google Patents. (n.d.).

- SciRP.org. (n.d.).

- PubChem. (n.d.). 2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid.

- Google Patents. (n.d.).

- ChemUniverse. (n.d.). (s)-methyl 2-(((benzyloxy)carbonyl)amino)

- PubChem. (n.d.). (S)-Methyl 2-(((benzyloxy)carbonyl)amino)

- MedchemExpress.com. (n.d.). (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid | Amino Acid.

- HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687).

- ResearchGate. (2022, September 22).

- Castrol. (2023, September 6).

- AAT Bioquest. (2023, March 27).

- CymitQuimica. (2025, July 5).

- BMRB. (n.d.). BMRB entry bmse000042 - L-Leucine.

- ResearchGate. (n.d.). ¹H NMR spectra of (a) terephthaloyl bis(L-leucine methyl ester) 2....

- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.

- NIH. (2012, November 2). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring.

- ChemicalBook. (n.d.). L-Leucine(61-90-5) 13C NMR spectrum.

- Fisher Scientific. (n.d.). eMolecules (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid.

Sources

- 1. This compound [P95311] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. prepchem.com [prepchem.com]

- 3. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]

A Comprehensive Technical Guide to (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate (N-Cbz-L-leucine Methyl Ester)

Abstract

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, commonly known in the scientific community as N-Cbz-L-leucine methyl ester or Z-Leu-OMe, is a pivotal amino acid derivative. Its strategic design, featuring a stable N-terminal benzyloxycarbonyl (Cbz) protecting group and a C-terminal methyl ester, makes it an indispensable building block in synthetic organic chemistry. This guide provides an in-depth exploration of its synthesis, characterization, and core applications, with a particular focus on its role in solution-phase peptide synthesis. We delve into the rationale behind experimental protocols, offering field-proven insights for researchers, scientists, and professionals in drug development. The methodologies described herein are presented as self-validating systems to ensure reproducibility and high fidelity in experimental outcomes.

Introduction & Compound Profile

The precise construction of peptides and complex organic molecules relies on the use of building blocks with orthogonally protected functional groups. N-Cbz-L-leucine methyl ester is a classic example of such a molecule, where the amine and carboxylic acid functionalities of the natural amino acid L-leucine are masked, allowing for selective chemical transformations.

Chemical Identity and Nomenclature

The compound is systematically named based on IUPAC conventions, but is more frequently referred to by its common abbreviations in laboratory settings.

| Identifier | Value |

| Systematic Name | This compound |

| Common Names | N-Cbz-L-leucine methyl ester, Z-Leu-OMe, N-Benzyloxycarbonyl-L-leucine methyl ester |

| CAS Number | 51021-87-5[1][2] |

| Molecular Formula | C₁₅H₂₁NO₄[1][2] |

| Molecular Weight | 279.33 g/mol [1][2][3] |

| Appearance | Colorless to light yellow viscous liquid[2] |

The Strategic Role of Protecting Groups

The utility of Z-Leu-OMe is rooted in the distinct properties of its two protecting groups, which allows for selective deprotection and chain elongation—a cornerstone of modern peptide chemistry.[4]

-

N-terminal Cbz (Z) Group: The benzyloxycarbonyl group is a robust urethane-based protecting group. It is stable to the basic conditions of saponification and the mildly acidic conditions used for Boc-group removal, providing excellent orthogonality. Its primary mode of removal is through catalytic hydrogenolysis (e.g., H₂ over Pd/C), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide.

-

C-terminal Methyl Ester (OMe): The methyl ester provides a simple and effective protection for the carboxylic acid. It is stable under the neutral or basic conditions required for peptide coupling. It can be readily deprotected (hydrolyzed) to the free carboxylic acid via saponification, typically using a base like sodium hydroxide in an aqueous-organic solvent mixture.

This differential stability is the key to its function as a versatile synthetic intermediate.

Synthesis and Purification

The synthesis of N-Cbz-L-leucine methyl ester is a well-established, two-stage process that is readily achievable in a standard organic chemistry laboratory. The causality behind each step is critical for achieving high yield and purity.

Synthetic Workflow Overview

The overall transformation involves the sequential N-protection of L-leucine followed by the esterification of the resulting N-protected amino acid.

Detailed Experimental Protocol

Step A: Synthesis of N-Benzyloxycarbonyl-L-leucine (Z-Leu-OH)

This step employs the Schotten-Baumann reaction, a robust method for acylating amines in a biphasic aqueous-organic system.

-

Dissolution: Suspend L-leucine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq). The carbonate acts as a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.

-

Acylation: Cool the suspension to 0 °C in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring. Maintaining a low temperature is crucial to minimize hydrolysis of the benzyl chloroformate and prevent potential racemization.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% methanol in dichloromethane) until the starting amino acid spot (visualized with ninhydrin) disappears.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Acidification & Isolation: Cool the aqueous layer again to 0 °C and carefully acidify with 1 M HCl to a pH of ~2. This protonates the carboxylate, causing the N-protected product to precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The resulting N-Cbz-L-leucine is often pure enough for the next step.

Step B: Synthesis of N-Cbz-L-leucine Methyl Ester (Z-Leu-OMe)

This is a classic Fischer-Speier esterification, driven to completion by using a large excess of the alcohol reactant.

-

Reaction Setup: Dissolve the dried N-Cbz-L-leucine (1.0 eq) in anhydrous methanol (10-20 volumes). The use of anhydrous methanol is critical as water can hydrolyze the ester product, shifting the equilibrium back to the starting material.

-

Catalysis: Cool the solution to 0 °C and add a catalytic amount of concentrated sulfuric acid or thionyl chloride (0.1-0.2 eq) dropwise. This acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The reaction is monitored by TLC until the starting carboxylic acid is consumed.

-

Neutralization & Extraction: Cool the mixture and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, a viscous oil, is typically purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Cbz-L-leucine methyl ester.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and chiral integrity of the final product.

Spectroscopic and Physical Data Summary

The following table summarizes the expected analytical data based on the compound's structure and publicly available information.

| Analysis Type | Parameter | Expected Result / Observation |

| ¹H NMR | Chemical Shifts (δ) | Characteristic peaks for Cbz, L-Leucine, and methyl ester protons.[2][4] |

| Phenyl (Cbz) | ~7.3 ppm (m, 5H) | |

| Benzyl CH₂ (Cbz) | ~5.1 ppm (s, 2H) | |

| Leucine α-CH | ~4.3 ppm (m, 1H) | |

| Methyl Ester (OCH₃) | ~3.7 ppm (s, 3H) | |

| Leucine β-CH₂/γ-CH | ~1.5-1.7 ppm (m, 3H) | |

| Leucine δ-CH₃ | ~0.9 ppm (d, 6H) | |

| IR Spectroscopy | Key Absorptions (cm⁻¹) | Expected absorptions for N-H (amide), C=O (urethane and ester), and aromatic C-H bonds.[4] |

| N-H Stretch (Amide) | ~3300 cm⁻¹ | |

| C=O Stretch (Urethane) | ~1715 cm⁻¹ | |

| C=O Stretch (Ester) | ~1740 cm⁻¹ | |

| HPLC | Purity | Typically ≥95%.[2] |

| Optical Rotation | [α]D | Negative value, consistent with the (S)-enantiomer. (e.g., -17º for the parent acid, c=2 in ethanol).[5][6] |

Core Applications in Synthetic Chemistry

The primary application of N-Cbz-L-leucine methyl ester is as a versatile intermediate in solution-phase peptide synthesis.

Deprotection Strategies Workflow

The orthogonal nature of the protecting groups allows for selective deprotection at either the N- or C-terminus, enabling controlled peptide chain elongation.

Case Study: Dipeptide Synthesis

To illustrate its utility, consider the synthesis of the dipeptide N-Cbz-L-Leucyl-L-Alanine methyl ester (Z-Leu-Ala-OMe).

-

N-Deprotection: The Cbz group of Z-Leu-OMe is removed via hydrogenolysis to yield the free amine of Leucine methyl ester (H-Leu-OMe).

-

Activation: In a separate flask, N-Cbz-L-Alanine (Z-Ala-OH) is activated using a peptide coupling reagent such as Dicyclohexylcarbodiimide (DCC) with an additive like N-Hydroxysuccinimide (HOSu) to form an active ester. This activation step converts the hydroxyl of the carboxylic acid into a better leaving group, facilitating amide bond formation.

-

Coupling: The solution of H-Leu-OMe is added to the activated Z-Ala-OH. The nucleophilic free amine of leucine attacks the activated carbonyl carbon of alanine, forming the peptide bond and yielding the protected dipeptide Z-Leu-Ala-OMe.

This step-wise approach, enabled by the specific protecting groups of the starting material, ensures a controlled and high-yielding synthesis of the desired peptide sequence.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage at refrigerator temperatures (2-8 °C) is recommended, protected from light.[2]

-

Safety: While not classified as acutely hazardous, standard precautions for handling laboratory chemicals should be observed. Avoid formation of aerosols.

Conclusion

This compound is more than just a chemical compound; it is a testament to the principles of strategic synthesis. Its design, leveraging the orthogonal stability of the Cbz and methyl ester protecting groups, provides chemists with a reliable and versatile tool for the intricate art of peptide and natural product synthesis. A thorough understanding of its synthesis, characterization, and reaction pathways, as detailed in this guide, is fundamental for any researcher aiming to construct complex molecular architectures with precision and efficiency.

References

-

ChemUniverse. This compound. Available from: [Link]

-

Adooq Bioscience. (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. Available from: [Link]

-

MCE. (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. Available from: [Link]

-

PubChem. (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. Available from: [Link]

-

ResearchGate. N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Available from: [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

-

Organic Syntheses Procedure. (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). Available from: [Link]

-

Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. Available from: [Link]

Sources

- 1. This compound [P95311] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. file.leyan.com [file.leyan.com]

- 3. (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid | C15H21NO4 | CID 69110896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. CAS # 2018-66-8, N-Cbz-L-Leucine, N-Carbobenzyloxy-L-leucine, N-Benzyloxycarbonyl-L-leucine, Z-Leu-OH - chemBlink [chemblink.com]

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate as a chiral building block

An In-depth Technical Guide to (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate as a Chiral Building Block

Abstract

This compound, commonly known as Cbz-L-leucine methyl ester, is a pivotal chiral building block in modern organic synthesis. Derived from the naturally occurring amino acid L-leucine, this compound offers a stable, well-defined stereocenter, making it an invaluable asset in the asymmetric synthesis of complex molecules. The strategic placement of the benzyloxycarbonyl (Cbz) protecting group on the amine and the methyl ester on the carboxyl terminus provides orthogonal handles for selective chemical manipulation. This guide provides an in-depth examination of its synthesis, physicochemical properties, and diverse applications, with a focus on peptide synthesis and the construction of pharmaceutical intermediates. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile molecule.

Introduction: The Strategic Advantage of a Protected Chiral Amino Acid

The quest for enantiomerically pure compounds is a cornerstone of pharmaceutical development and total synthesis. Chiral building blocks derived from the "chiral pool" offer an efficient and cost-effective strategy to introduce stereocenters with high fidelity. This compound is a prime example of such a synthon.

Its utility stems from three key structural features:

-

The (S)-Stereocenter: Inherited from natural L-leucine, this provides a reliable source of chirality.

-

The Benzyloxycarbonyl (Cbz) Group: A robust and well-established amine protecting group, stable to a wide range of reaction conditions but readily removable under specific, mild protocols. Its removal via hydrogenolysis is a classic and highly effective transformation.

-

The Methyl Ester: A simple and effective protecting group for the carboxylic acid, which can be selectively hydrolyzed when needed for subsequent amide bond formation.

This combination of features allows for the precise and sequential unmasking of reactive sites, making it a preferred choice in multi-step synthetic campaigns where control of reactivity and stereochemistry is paramount.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent's physical properties is essential for its effective use in the laboratory.

| Property | Value |

| CAS Number | 51021-87-5[1][2] |

| Molecular Formula | C₁₅H₂₁NO₄[1] |

| Molecular Weight | 279.33 g/mol [1] |

| Appearance | White to off-white solid or colorless oil |

| Purity | Typically ≥97%[1] |

| Storage | Store at 2-8°C, inert atmosphere |

Synthesis of Cbz-L-leucine Methyl Ester

The preparation of this building block can be approached from two primary retrosynthetic pathways, each offering distinct advantages depending on the available starting materials.

Caption: Synthetic routes to Cbz-L-leucine methyl ester.

Route A: Esterification of N-Cbz-L-leucine

This is the most common and direct method. The carboxylic acid of commercially available Cbz-L-leucine is converted to its methyl ester.

Causality Behind Experimental Choices:

-

Acid Catalyst (e.g., H₂SO₄, TsOH): Fischer esterification requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess is present, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Removal of Water: The reaction produces water as a byproduct. While the excess of methanol is often sufficient to drive the reaction, in large-scale preparations, a Dean-Stark apparatus could be employed to remove water azeotropically and further improve the yield.

Route B: Cbz-Protection of L-Leucine Methyl Ester

In this alternative approach, the commercially available L-leucine methyl ester hydrochloride is N-protected.

Causality Behind Experimental Choices:

-

Benzyl Chloroformate (Cbz-Cl): This is a highly reactive acyl chloride that readily reacts with the nucleophilic amine.[3]

-

Base (e.g., NaHCO₃, Et₃N): The reaction liberates HCl, which would protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize the acid as it is formed, allowing the reaction to proceed to completion.[3] The choice between an inorganic base like sodium bicarbonate (Schotten-Baumann conditions) and an organic base like triethylamine depends on the solubility of the starting materials and desired workup procedure.

Experimental Protocol: Synthesis via Esterification (Route A)

Materials:

-

N-Cbz-L-leucine (1 equiv.)

-

Methanol (Anhydrous, as solvent)

-

Concentrated Sulfuric Acid (catalytic, ~0.05 equiv.)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Cbz-L-leucine.

-

Add anhydrous methanol to dissolve the starting material (approx. 5-10 mL per gram of amino acid derivative).

-

Cool the solution in an ice bath (0°C).

-

Slowly and carefully add the catalytic amount of concentrated sulfuric acid.

-

Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify by column chromatography on silica gel if necessary, though the product is often of sufficient purity for subsequent steps.

Core Applications in Asymmetric Synthesis

The true value of Cbz-L-leucine methyl ester lies in its application as a versatile intermediate. It serves as a cornerstone for building larger, more complex chiral molecules.

Sources

An In-depth Technical Guide to the Biological Activity Screening of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Abstract